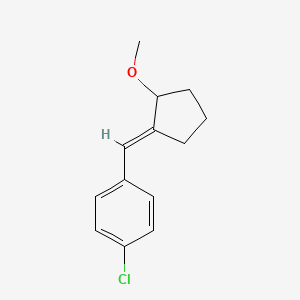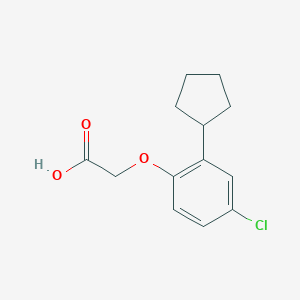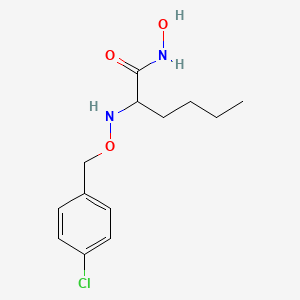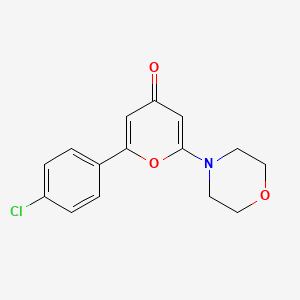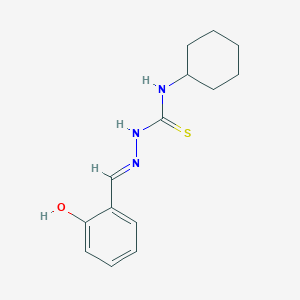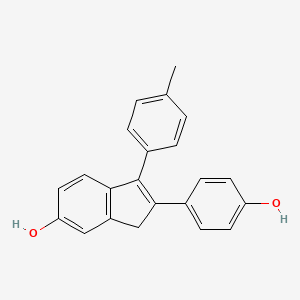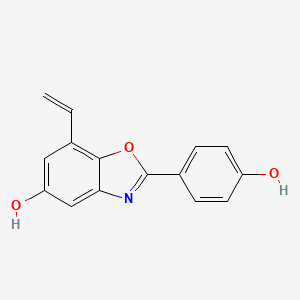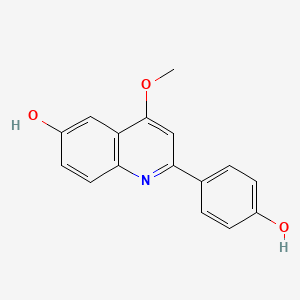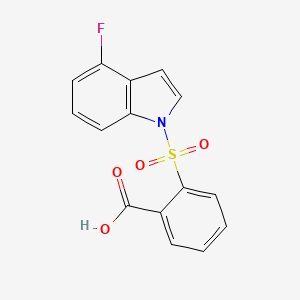
2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a hydroxyphenyl group and a vinyl group attached to the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and vinylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted quinolines, and halogenated quinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA and inhibit enzyme activity. These interactions can lead to the modulation of various biological processes, such as cell signaling, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxyphenylacetic acid: Used in the acylation of phenols and amines.
2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4: Investigated for its potential therapeutic applications
Uniqueness
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is unique due to its combination of a hydroxyphenyl group and a vinyl group attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-ethenyl-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C17H13NO2/c1-2-11-9-17(12-3-5-13(19)6-4-12)18-16-8-7-14(20)10-15(11)16/h2-10,19-20H,1H2 |
Clave InChI |
MPGOJACGGLDRIE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



